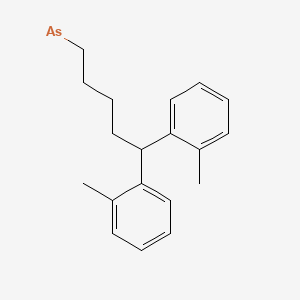
5-Methyl-1H-1,2-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1H-1,2-benzodiazepine: is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of various neurological disorders. The core structure of benzodiazepines consists of a fusion between a benzene ring and a diazepine ring, which imparts unique chemical and biological properties to these compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring . Another method involves the use of β-diketones or β-ketoesters as substrates, which react with o-phenylenediamine to form the desired benzodiazepine derivative .
Industrial Production Methods: Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones has been reported, which involves a series of reactions including acylation and cyclization . This method allows for the large-scale production of benzodiazepines with high purity and yield.
化学反应分析
Types of Reactions: 5-Methyl-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives
科学研究应用
Chemistry: 5-Methyl-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various fused ring systems, such as triazolo- and oxazino-benzodiazepines .
Biology: In biological research, this compound is used to study the interactions of benzodiazepines with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors .
Medicine: Benzodiazepines, including this compound, are widely used in the treatment of anxiety, insomnia, seizures, and muscle spasms due to their sedative, anxiolytic, and anticonvulsant properties .
Industry: The compound is also employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用机制
5-Methyl-1H-1,2-benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The compound binds to specific benzodiazepine receptors on the GABA-A receptor complex, acting as a positive allosteric modulator .
相似化合物的比较
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness: 5-Methyl-1H-1,2-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methyl group at the 5-position can affect the compound’s binding affinity to the GABA-A receptor and its metabolic stability .
属性
CAS 编号 |
54507-50-5 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
5-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI 键 |
ZHEUPBPDBFSRQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


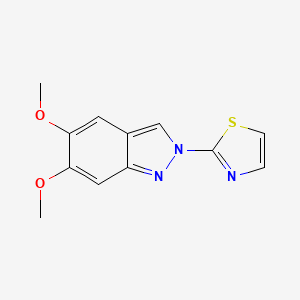
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
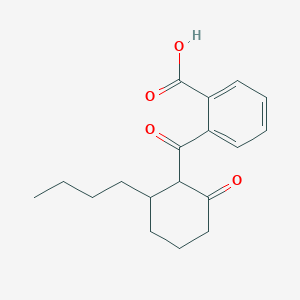
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
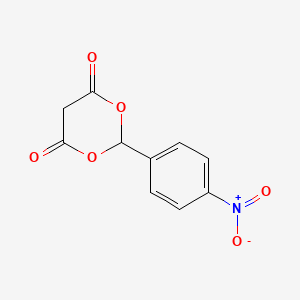
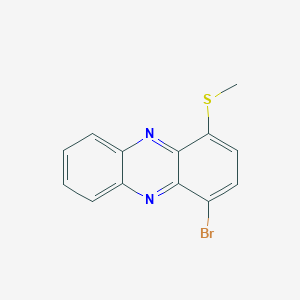
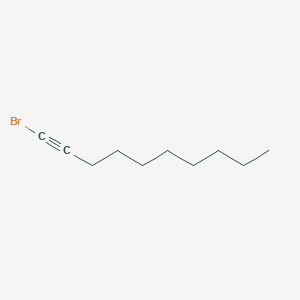
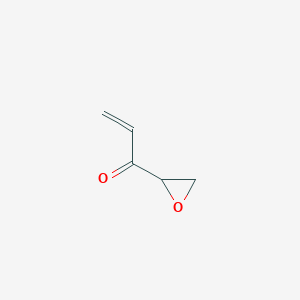
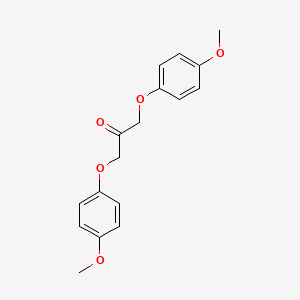
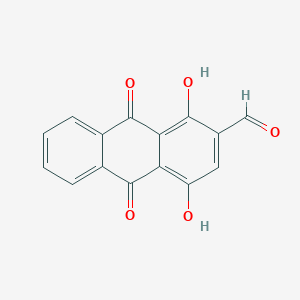
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
